2,4-dioxo-1H-pyrimidine-5-carbonyl chloride
Overview
Description
2,4-dioxo-1H-pyrimidine-5-carbonyl chloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-1H-pyrimidine-5-carbonyl chloride typically involves the reaction of uracil derivatives with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Uracil derivative} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dioxo-1H-pyrimidine-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a sulfonyl chloride derivative.
Scientific Research Applications
2,4-dioxo-1H-pyrimidine-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the synthesis of drugs targeting nucleic acid metabolism.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dioxo-1H-pyrimidine-5-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes involved in nucleic acid synthesis, thereby affecting cellular processes. The pathways involved include the inhibition of thymidylate synthase and dihydrofolate reductase, which are crucial for DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid: This compound is structurally similar but contains a carboxylic acid group instead of a carbonyl chloride group.
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl Chloride: Another similar compound with a sulfonyl chloride group.
Uniqueness
2,4-dioxo-1H-pyrimidine-5-carbonyl chloride is unique due to its specific reactivity and the ability to form a wide range of derivatives through substitution reactions. Its structural properties make it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Properties
IUPAC Name |
2,4-dioxo-1H-pyrimidine-5-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-3(9)2-1-7-5(11)8-4(2)10/h1H,(H2,7,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMPRUFAFLOKGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511425 | |
Record name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60511425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3346-68-7 | |
Record name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60511425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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